molecular formula C20H30N2O5 B167078 Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate CAS No. 129750-90-9

Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

Cat. No.: B167078
CAS No.: 129750-90-9
M. Wt: 378.5 g/mol
InChI Key: QDYMUXMHMVGDEV-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex organic compound with a unique structure that includes multiple cyclohexyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring and the introduction of the cyclohexyl groups. Common reagents used in the synthesis include cyclohexanone, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reactions efficiently. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid: Similar structure but lacks the dimethyl groups.

    1,3-Dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidinepropionic acid: Similar structure with a different side chain.

Uniqueness

Methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is unique due to its specific combination of cyclohexyl groups and the pyrimidine ring, which may confer unique reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

129750-90-9

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate

InChI

InChI=1S/C20H30N2O5/c1-13(19(25)27-2)16-17(23)21(14-9-5-3-6-10-14)20(26)22(18(16)24)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3

InChI Key

QDYMUXMHMVGDEV-UHFFFAOYSA-N

SMILES

CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC

Canonical SMILES

CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC

Synonyms

1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineac etic acid

Origin of Product

United States

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